molecular formula C7H7FN2O2 B1446488 3-Fluoro-6-methyl-2-nitroaniline CAS No. 1393442-58-4

3-Fluoro-6-methyl-2-nitroaniline

Cat. No.: B1446488
CAS No.: 1393442-58-4
M. Wt: 170.14 g/mol
InChI Key: DCUPOKXMFOUBAP-UHFFFAOYSA-N
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Description

“3-Fluoro-6-methyl-2-nitroaniline” is an organic compound with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7FN2O2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 . This indicates the presence of a fluorine atom, a methyl group, and a nitro group on the benzene ring, along with an amine group.


Chemical Reactions Analysis

Nitroanilines, such as “this compound”, are useful research chemicals used in the preparation of various compounds. For example, 3-Fluoro-2-nitroaniline is used in the preparation of benzylamines and quinoxaline-diones .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 170.14 .

Scientific Research Applications

Chemical Functionalization and Chromophores

3-Fluoro-6-methyl-2-nitroaniline has been involved in studies on nucleophilic aromatic substitution reactions. These reactions are significant for equipping silica particles with primary amino as well as several chromophoric groups. Various fluoronitro-substituted aromatic compounds, including this compound derivatives, have been used as functionalization reagents, leading to the synthesis of various chromophoric functionalities on silica surfaces (Roth et al., 2006).

Optical Properties and Fluorescence Quenching

The compound has been studied for its optical properties, particularly in the quenching of pyrene fluorescence. Nitroanilines, including derivatives of this compound, are found to be efficient quenchers of pyrene and 1-methylpyrene fluorescence. The study provides insights into the molecular interactions and the formation of emissive ground-state complexes, with a focus on the 4-nitroanilines' tendency to be in close proximity to the fluorophore due to their high polarity/hyperpolarizability (Agudelo‐Morales et al., 2012).

Intermolecular Interactions and Hydrogen Bonding

The intermolecular interactions, specifically hydrogen bonding, in compounds related to this compound have been extensively analyzed. This research provides insights into the geometrical and energetic aspects of hydrogen bonding in these compounds, highlighting the importance of considering both geometrical and quantum mechanical parameters for a comprehensive understanding of these interactions (Kruszyński & Sierański, 2010).

Fluorescent Sensing

This compound derivatives have been incorporated in the synthesis of novel fluorescent sensors. The sensors exhibit high sensitivity and selectivity for 4-nitroaniline in water, showcasing the potential of these compounds in environmental monitoring and industrial applications (Xie et al., 2020).

Protein Interaction and Toxicological Implications

The interaction of nitroanilines, including this compound derivatives, with proteins like bovine serum albumin (BSA) has been studied. These interactions are crucial for understanding the toxicological implications and pharmacodynamics of these compounds. The research provides insights into the binding affinity and mechanism of interaction between nitroanilines and BSA, which is vital for assessing the biological and toxicological behavior of these compounds (Xiang et al., 2007).

Safety and Hazards

“3-Fluoro-6-methyl-2-nitroaniline” is classified under GHS07 and has the signal word "Warning" . The hazard statements include H302+H312+H332;H315;H319;H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

3-Fluoro-6-methyl-2-nitroaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteomic enzymes, influencing their activity and stability . The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby affecting their catalytic functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it affects cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, the compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways . Additionally, it can affect metabolite levels by modulating the expression of genes involved in metabolite synthesis and degradation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can localize to specific cellular compartments, where it exerts its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound within cells determines its interactions with biomolecules and its overall impact on cellular function.

Properties

IUPAC Name

3-fluoro-6-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-4-2-3-5(8)7(6(4)9)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUPOKXMFOUBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301289880
Record name 3-Fluoro-6-methyl-2-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393442-58-4
Record name 3-Fluoro-6-methyl-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393442-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-6-methyl-2-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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